molecular formula C12H12O3 B8390046 3-Ethoxymethylcoumarin

3-Ethoxymethylcoumarin

Cat. No.: B8390046
M. Wt: 204.22 g/mol
InChI Key: UQGXNRDKLJASNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxymethylcoumarin is a coumarin derivative characterized by an ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 3-position of the coumarin scaffold. Coumarins are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrone ring, and their derivatives are widely studied for diverse applications, including fluorescence, antimicrobial activity, and pharmaceutical intermediates .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-(ethoxymethyl)chromen-2-one

InChI

InChI=1S/C12H12O3/c1-2-14-8-10-7-9-5-3-4-6-11(9)15-12(10)13/h3-7H,2,8H2,1H3

InChI Key

UQGXNRDKLJASNU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.23 g/mol
  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) due to the ethoxymethyl group, which enhances lipophilicity compared to hydroxyl-substituted analogs .

Comparison with Similar Coumarin Derivatives

Below is a detailed comparison of 3-Ethoxymethylcoumarin with structurally and functionally related coumarin derivatives.

Structural and Functional Group Comparisons

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound C₁₂H₁₂O₃ -CH₂OCH₂CH₃ at C3 204.23 Enhanced lipophilicity; used in fluorescent probes and antimicrobial studies .
3-Hydroxycoumarin C₉H₆O₃ -OH at C3 162.14 High reactivity for derivatization (e.g., antioxidant applications); lower solubility in non-polar solvents .
3-Acetylcoumarin C₁₁H₈O₃ -COCH₃ at C3 188.18 Reacts readily in nucleophilic additions (e.g., synthesis of thiazoles); exhibits antimicrobial activity .
6-Ethoxy-4-methylcoumarin C₁₂H₁₂O₃ -OCH₂CH₃ at C6, -CH₃ at C4 204.23 Cytotoxic and antioxidant properties; used in cancer research .
Ethyl coumarin-3-carboxylate C₁₂H₁₀O₄ -COOCH₂CH₃ at C3 218.21 Fluorescent labeling applications; ester group enables hydrolytic stability .

3-Hydroxycoumarin

  • Reactivity : The hydroxyl group at C3 enables facile functionalization (e.g., alkylation, acylation) .
  • Applications : Antioxidant activity due to radical scavenging capacity; fluorescence properties for sensor development .

3-Acetylcoumarin

  • Reactivity : The acetyl group participates in condensation reactions (e.g., Biginelli reaction) to form heterocycles .
  • Applications : Antimicrobial agents and soybean lipoxygenase inhibitors .

6-Ethoxy-4-methylcoumarin

  • Reactivity : Ethoxy and methyl groups reduce electrophilicity, favoring stability in biological media .
  • Applications : Cytotoxicity against cancer cell lines (e.g., HeLa) via ROS modulation .

Ethyl coumarin-3-carboxylate

  • Reactivity : The ester group is hydrolytically stable but can be saponified to carboxylic acids .
  • Applications : Fluorescent probes and photostable labeling agents .

Solubility and Bioactivity Trends

  • Lipophilicity : this compound and 6-ethoxy-4-methylcoumarin exhibit higher lipid solubility than 3-hydroxycoumarin, enhancing membrane permeability in biological systems .
  • Antimicrobial Activity : 3-Acetylcoumarin derivatives show broader antimicrobial spectra compared to this compound, likely due to the electrophilic acetyl group .
  • Toxicity: 6,7-Diethoxy-4-methylcoumarin (CAS 314744-06-4) has noted safety risks, requiring stringent handling protocols .

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